2-phenoxy-N-trimethylsilylethanamine

Description

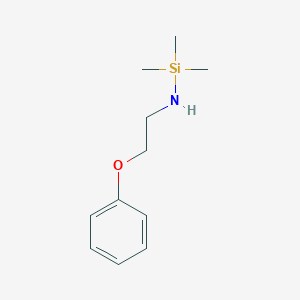

2-Phenoxy-N-trimethylsilylethanamine is a synthetic amine derivative featuring a phenoxy group attached to an ethanamine backbone, where the nitrogen atom is substituted with a trimethylsilyl (Si(CH₃)₃) group.

Properties

CAS No. |

16654-69-6 |

|---|---|

Molecular Formula |

C11H19NOSi |

Molecular Weight |

209.36 g/mol |

IUPAC Name |

2-phenoxy-N-trimethylsilylethanamine |

InChI |

InChI=1S/C11H19NOSi/c1-14(2,3)12-9-10-13-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |

InChI Key |

MRYWAIDSJPIBFY-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)NCCOC1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(C)NCCOC1=CC=CC=C1 |

Synonyms |

N-(2-Phenoxyethyl)trimethylsilylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-phenoxy-N-trimethylsilylethanamine with structurally related compounds:

Key Observations:

- Lipophilicity: The trimethylsilyl group in the target compound significantly increases logP compared to dimethylamino (Phenyltoloxamine) or primary amine (Tryptamine) analogs.

- Steric Effects: The bulky silyl group may hinder enzymatic metabolism, improving metabolic stability relative to smaller substituents like dimethylamino .

Phenyltoloxamine (Antihistamine)

- Activity : Acts as an antihistamine via H₁ receptor antagonism .

- Comparison: The dimethylamino group in Phenyltoloxamine allows for protonation at physiological pH, enhancing solubility and receptor interactions. In contrast, the silyl group in the target compound is non-ionizable, which may reduce water solubility but prolong half-life .

Benzo[b]thiophene Derivatives (Antipsychotic)

- Activity : 2-Phenylbenzo[b]thiophene-3-N,N-dimethylethanamine () exhibits antipsychotic effects.

- Comparison: The benzo[b]thiophene moiety provides planar aromaticity, favoring dopamine receptor binding. The target compound’s phenoxy group lacks this planarity, suggesting divergent pharmacological targets .

Rizatriptan Derivative (Migraine Treatment)

- Activity : The trimethylsilyl group in Rizatriptan analogs enhances lipophilicity, aiding central nervous system (CNS) penetration .

- Comparison : Both the target compound and Rizatriptan derivatives leverage silicon to modulate bioavailability, though the indole system in Rizatriptan is critical for serotonin receptor agonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.